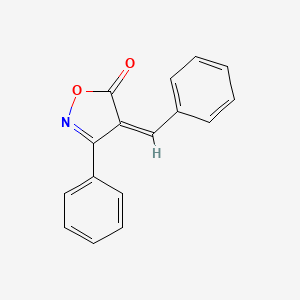

4-Benzylidene-3-phenyl-4H-isoxazol-5-one

Description

Significance of the 4H-Isoxazol-5-one Scaffold in Contemporary Chemical Research

The 4H-isoxazol-5-one core is a prominent heterocyclic scaffold that has garnered considerable attention in medicinal and synthetic chemistry. oiccpress.comresearchgate.net Isoxazole (B147169) derivatives are recognized for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmdpi.comresearchgate.net The versatility of the isoxazol-5(4H)-one moiety allows for extensive chemical modifications, making it a valuable building block for the synthesis of diverse and densely functionalized organic compounds. researchgate.net This adaptability has spurred significant research into creating libraries of isoxazole derivatives to explore their therapeutic potential. oiccpress.comjocpr.com

The isoxazole ring is a key component in several commercially available drugs, highlighting its importance in pharmaceutical development. mdpi.com Specifically, α,β-unsaturated isoxazol-5(4H)-ones are valuable precursors in various organic reactions, leading to the synthesis of complex heterocyclic and acyclic molecules. researchgate.net The development of efficient and environmentally friendly synthetic methods, such as multicomponent reactions (MCRs), has further enhanced the appeal of this scaffold in modern chemical research. oiccpress.comresearchgate.net These MCRs offer advantages like high atom economy, reduced reaction times, and simpler purification processes, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Historical Perspective of 4-Benzylidene-3-phenyl-4H-isoxazol-5-one Research Trajectories

Research into this compound and its derivatives has evolved from foundational synthesis methods to in-depth structural and functional analyses. Early synthetic approaches often involved the Erlenmeyer-Plöchl synthesis, a condensation reaction between an aromatic aldehyde (benzaldehyde) and hippuric acid. jocpr.comdtu.dk This method laid the groundwork for the preparation of a variety of substituted oxazolone (B7731731) derivatives. core.ac.ukiiste.org

Over time, research has shifted towards more efficient and sustainable synthetic strategies. One-pot, three-component reactions have become a popular method for synthesizing 4-arylidene-3-phenylisoxazol-5-ones, utilizing hydroxylamine (B1172632), ethyl benzoylacetate, and various aromatic aldehydes. researchgate.net Catalysts such as DABCO and zinc oxide nanoparticles have been employed to improve reaction yields and conditions. researchgate.netresearchgate.net

In recent years, the focus has expanded to include detailed characterization of these compounds using techniques like X-ray crystallography to understand their molecular structure and intermolecular interactions. nih.govresearchgate.net Studies have investigated the planarity of the molecule and the influence of substituents on its crystal packing. nih.govnih.gov Furthermore, the exploration of the biological activities of these compounds has become a significant research avenue, with studies screening for potential applications in areas like cancer therapy and enzyme inhibition. researchgate.netresearchgate.net The Michael addition–halogenation–intramolecular ring-closing (MHIRC) reaction represents a more recent and complex transformation involving this scaffold to create novel spiro compounds. researchgate.netresearchgate.net

Scope and Research Objectives for the Compound's Academic Exploration

The academic exploration of this compound is driven by several key research objectives. A primary goal is the continued development of novel, efficient, and environmentally benign synthetic methodologies. researchgate.net This includes the use of green catalysts and solvents to produce a diverse library of derivatives with varied substituents on both the benzylidene and phenyl rings. mdpi.comresearchgate.net

A significant area of investigation is the elucidation of the structure-activity relationships (SAR) of these compounds. nih.gov By systematically modifying the chemical structure and assessing the impact on biological activity, researchers aim to design more potent and selective therapeutic agents. nih.gov This involves detailed spectroscopic and crystallographic analysis to understand the conformational and electronic properties that govern their function. dtu.dknih.gov

Furthermore, the academic community is focused on exploring the full spectrum of the compound's potential applications. This includes, but is not limited to, its use as an intermediate in the synthesis of more complex heterocyclic systems, its potential as a nonlinear optical material, and its role as a molecular probe in chemical biology. researchgate.netnih.gov The investigation of its reaction mechanisms, such as in MHIRC reactions, also remains a key objective to unlock new synthetic possibilities. researchgate.netresearchgate.net

Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.27 g/mol |

| Melting Point | 165-167 °C |

| CAS Number | 1088-32-0 |

Table of Spectroscopic Data:

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ 7.32-8.36 (m, Aromatic protons and C=CH- proton) core.ac.uk |

| ¹³C NMR (CDCl₃) | δ 112.2, 114.9, 116.2, 126.4, 131.4, 148.7, 166.3 (C=N), 169.1 (C=O) mdpi.com |

| FTIR (KBr) | 3105.39 (C-H ar. =CH olf.), 1764.87 (-C=O lactone), 1641.42 (-C=N, C=C olf.), 1585.49, 1527.62 (C=C ar.), 1265.3 (-C-O) cm⁻¹ core.ac.uk |

Table of Crystallographic Data for a Related Structure ((Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one):

| Parameter | Value |

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | P2₁/n researchgate.net |

| a (Å) | 12.144 (4) nih.govresearchgate.net |

| b (Å) | 6.734 (2) nih.govresearchgate.net |

| c (Å) | 12.333 (4) nih.govresearchgate.net |

| β (°) | 114.589 (5) nih.govresearchgate.net |

| V (ų) | 917.1 (5) nih.govresearchgate.net |

| Z | 4 nih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

1088-32-0 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

(4Z)-4-benzylidene-3-phenyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-11H/b14-11- |

InChI Key |

DBPNBHOCUSFGKI-KAMYIIQDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |

solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One and Its Analogues

Conventional Synthetic Routes to 4-Benzylidene-3-phenyl-4H-isoxazol-5-one

Conventional methods for synthesizing 4-arylidene-3-phenylisoxazol-5-ones typically involve a two-step process. core.ac.uk The initial step is the formation of 3-phenylisoxazol-5-one through the reaction of an appropriate precursor, such as ethyl 3-(hydroxyimino)-3-phenylpropanoate, followed by ring closure. core.ac.uk The subsequent step involves a Knoevenagel condensation between the pre-formed 3-phenylisoxazol-5-one and an aromatic aldehyde. core.ac.uk

Condensation Reactions in 4H-Isoxazol-5-one Formation

The cornerstone of 4H-isoxazol-5-one synthesis lies in condensation reactions. A prevalent method involves the reaction of a β-ketoester, like ethyl benzoylacetate, with hydroxylamine (B1172632) hydrochloride. core.ac.uk This initial reaction forms an oxime intermediate, which then undergoes cyclization to yield the 3-phenylisoxazol-5-one core. core.ac.ukresearchgate.net The final step to achieve the target molecule is the Knoevenagel condensation of this intermediate with benzaldehyde (B42025). core.ac.uk Various bases, such as pyridine, piperidine, triethylamine, DBU, and DABCO, have been employed to catalyze this condensation, with DABCO often providing excellent yields in ethanol. core.ac.uk

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These advanced approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Catalytic Strategies (e.g., Organocatalysis, Metal-Catalysis)

A variety of catalysts have been explored to enhance the synthesis of this compound and its derivatives.

Organocatalysis: Organocatalysts have gained significant attention due to their low toxicity and ready availability. Amines such as 2-aminopyridine (B139424) and 4-(Dimethylamino)pyridine (DMAP) have been successfully used to catalyze the three-component synthesis of isoxazol-5(4H)-ones in aqueous media. researchgate.nettandfonline.comclockss.org Triphenylphosphine has also been employed as an efficient organocatalyst for this transformation, particularly under aqueous conditions at room temperature. tandfonline.com Research has shown that propylamine-functionalized cellulose (B213188) can act as a sustainable and effective catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com

Metal-Catalysis: Metal catalysts have also proven effective. For instance, K2CO3 has been utilized as an inexpensive and safe catalyst for isoxazolone formation. nih.gov Gold(I) catalysts have been employed in the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce highly substituted 4-benzyliden-2-aryl-4H-benzo[d] researchgate.netmdpi.comoxazines. nih.gov Additionally, zinc oxide nanoparticles have been used as a catalyst in the three-component cyclocondensation to yield arylideneisoxazol-5-(4H)-one products. researchgate.net

Solvent-Free and Microwave-Assisted Syntheses

To further enhance the green credentials of the synthesis, solvent-free and microwave-assisted techniques have been developed.

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and avoids the use of potentially harmful organic solvents. One such method involves heating a mixture of benzaldehyde oxime, ethyl acetoacetate (B1235776), and anhydrous zinc chloride at 120°C to produce (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one. nih.gov Another approach utilizes an autoclave or microwave-assisted reaction of various benzaldehyde derivatives with ethyl acetoacetate and hydroxylamine hydrochloride in the presence of anhydrous zinc chloride. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields. nih.gov For instance, the synthesis of 4-arylidene-3-phenylisoxazol-5-ones has been efficiently carried out using microwave heating in the presence of DABCO in ethanol. core.ac.ukresearchgate.net This method often leads to the rapid formation of the desired product with high purity. core.ac.uk Microwave-assisted synthesis has also been employed for the preparation of various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) and triazolothiadiazole derivatives, highlighting its broad applicability in organic synthesis. nih.govscielo.br

Asymmetric Synthesis Methodologies Applied to this compound Framework

While the synthesis of racemic this compound is well-established, the development of asymmetric methodologies to access enantiomerically enriched versions of this framework is an ongoing area of research. Such methods are crucial for the preparation of chiral compounds with specific biological activities. At present, the available literature primarily focuses on the synthesis and reactions of the racemic compound, and specific, well-documented asymmetric synthetic routes leading directly to chiral this compound are not extensively reported in the searched results. However, the broader field of asymmetric catalysis offers potential avenues for future exploration. For instance, the use of chiral organocatalysts or metal complexes in the key condensation or multi-component reactions could potentially induce enantioselectivity. Further research is needed to develop and establish reliable asymmetric synthetic protocols for this important heterocyclic scaffold.

Chemical Reactivity and Reaction Pathways of 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One

Electrophilic and Nucleophilic Reactions of the Isoxazolone Ring System

The reactivity of the 4-benzylidene-3-phenyl-4H-isoxazol-5-one system is dominated by the interplay between the isoxazolone core and the exocyclic benzylidene group. This arrangement creates an α,β-unsaturated system, making the compound susceptible to both nucleophilic and, under certain conditions, electrophilic attacks.

Nucleophilic Reactions: The most prominent nucleophilic reaction is the conjugate or Michael addition to the exocyclic double bond. The electron-withdrawing nature of the isoxazolone ring polarizes the C=C bond, rendering the β-carbon electrophilic and prone to attack by a wide range of nucleophiles. This reactivity is a cornerstone for synthesizing more complex and densely functionalized molecules.

For instance, the reaction of 4-benzylidene-3-phenylisoxazol-5(4H)-one with nucleophiles like 1,3-dimethylbarbituric acid proceeds via a Michael addition. acs.orglibretexts.org This is often followed by subsequent reactions, such as intramolecular ring closure, to yield complex spiro-heterocyclic systems. acs.orglibretexts.org Similarly, a strategy involving the 1,4-conjugate addition of ((chloromethyl)sulfonyl)benzenes to arylideneisoxazol-5-ones has been developed to synthesize stable N-protected isoxazol-5-ones with high diastereoselectivity. youtube.com

Electrophilic Reactions: The isoxazolone ring is inherently electron-deficient, which generally makes it resistant to electrophilic attack. However, electrophilic reactions can occur on the pendant phenyl rings through standard electrophilic aromatic substitution (SEAr) mechanisms, such as nitration or sulfonation, provided the conditions are controlled to avoid degradation of the heterocyclic core. nih.govmasterorganicchemistry.com

More direct electrophilic attack on the heterocycle is rare but has been observed in related systems. For example, electrophilic substitution at the C5 position of fluorinated isoxazolines can be achieved through the generation of a carbocation intermediate via C-F bond cleavage, which then reacts with aromatics. mdpi.com While not identical, this suggests that activation of the isoxazolone ring could facilitate electrophilic substitution. Another pathway involves electrophilic cyclization of suitable precursors to form the isoxazole (B147169) ring itself. researchgate.net

Cycloaddition Reactions Involving the Exocyclic Benzylidene Moiety

The exocyclic C=C double bond of this compound can participate as a 2π component in various cycloaddition reactions, serving as a robust method for constructing cyclic and spirocyclic frameworks.

[2+2] Cycloadditions: Research has demonstrated that 4-methylideneisoxazol-5(4H)-ones undergo a [2+2] cycloaddition–retro-electrocyclization reaction sequence with ynamines. rsc.org This reaction proceeds through a cyclobutene (B1205218) intermediate, which then undergoes ring-opening to yield 4-(1-aminoallylidene)isoxazol-5-ones. rsc.org This highlights the ability of the exocyclic double bond to act as a ketenophile equivalent in reactions with electron-rich alkynes. rsc.orgsigmaaldrich.com

[4+2] Diels-Alder Reactions: The electron-deficient nature of the exocyclic double bond makes it an excellent dienophile for [4+2] cycloaddition reactions with electron-rich dienes. This pathway provides a convergent route to spiro-compounds where a six-membered ring is fused to the C4 position of the isoxazolone. Studies on analogous systems, such as 5-methylidene-hydantoins, show that they readily react with dienes like cyclopentadiene (B3395910) and cyclohexadiene, often requiring Lewis acid catalysis for less reactive dienes. researchgate.net These reactions typically proceed with high regio- and stereoselectivity, favoring the formation of exo-isomers with cyclic dienes. researchgate.net Although not specifically detailed for this compound, its structural similarity suggests it would be a competent dienophile in Diels-Alder reactions. researchgate.netcore.ac.uk

Examples of Cycloaddition Reactions

| Reaction Type | Reactant | Key Intermediate/Product Type | Reference |

|---|---|---|---|

| [2+2] Cycloaddition-Retro-electrocyclization | Ynamines | 4-(1-Aminoallylidene)isoxazol-5-ones | rsc.org |

| [4+2] Diels-Alder | Cyclopentadiene | Spiro-norbornene-isoxazolone | researchgate.net |

| [4+2] Diels-Alder | Cyclohexadiene | Spiro-norbornene-isoxazolone (Lewis acid catalyzed) | researchgate.net |

Rearrangement Reactions and Tautomerism of this compound

The isoxazolone ring is susceptible to various rearrangement reactions, often triggered by heat, light, or chemical reagents, leading to the formation of different heterocyclic or acyclic structures. Tautomerism is also a key feature of the parent isoxazol-5-one system.

Rearrangement Reactions:

Photochemical Rearrangements: Upon UV irradiation, isoxazoles can undergo significant skeletal rearrangements. A common pathway involves the homolysis of the weak N-O bond, leading to an acyl azirine intermediate. acs.org This intermediate can then rearrange further. For some trisubstituted isoxazoles, this photochemical process has been shown to generate highly electrophilic ketenimine intermediates, which can be isolated or trapped to form other heterocycles like pyrazoles. acs.orgresearchgate.net

Thermal and Base-Catalyzed Rearrangements: Isoxazol-5-ones can undergo thermal rearrangement to form pyrroles. lookchem.com Base-catalyzed rearrangements are also known; for instance, a novel isoxazole-to-oxazole ring transformation has been reported, proceeding via a mechanism related to the Beckmann rearrangement. youtube.com In mass spectrometry studies, collision-induced dissociation of certain isoxazole derivatives has been observed to cause a novel rearrangement involving an intramolecular SN2 reaction followed by cleavage of the N-O bond. youtube.com

Tautomerism: The parent 3-phenyl-isoxazol-5(4H)-one, which is the precursor to the title compound, exists in equilibrium with its tautomeric forms. The primary tautomers are the 4H-form, the 2H-form (3-phenylisoxazol-5(2H)-one), and the aromatic 5-hydroxyisoxazole form. The equilibrium is influenced by the solvent and substituents. The formation of 4-benzylidene derivatives via Knoevenagel condensation proceeds through the enolized 5-hydroxyisoxazole tautomer, which possesses a reactive C4 position. rsc.org The existence of these tautomers is crucial for the synthetic utility of isoxazol-5-ones. lookchem.com

Key Rearrangement Pathways

| Condition | Reaction Type | Key Intermediate/Product | Reference |

|---|---|---|---|

| UV Light | Photochemical Rearrangement | Ketenimine | acs.org |

| Base | Beckmann-type Rearrangement | Oxazole derivative | youtube.com |

| Heat | Thermal Rearrangement | Pyrrole derivative | lookchem.com |

| Collision-Induced Dissociation | Mass Spectral Rearrangement | Ring-cleaved fragments | youtube.com |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can target several sites: the exocyclic double bond, the heterocyclic N-O bond, or the phenyl rings.

Reduction Pathways: The most common reduction pathway for isoxazoles and isoxazolines is the reductive cleavage of the weak N-O bond. This transformation is synthetically valuable as it unmasks β-amino enones, β-hydroxy ketones, or 1,3-amino alcohols.

Catalytic Hydrogenation: While catalytic hydrogenation can reduce the exocyclic C=C double bond, harsher conditions often lead to the cleavage of the N-O bond.

Chemical Reduction: A variety of reagents have been employed for the reductive ring opening of isoxazoles. These include molybdenum hexacarbonyl [Mo(CO)₆] with water, which yields β-aminoenones, and low-valent titanium reagents [EtMgBr/Ti(O-i-Pr)₄], which afford β-enaminoketones. researchgate.net An efficient and economical method using an aluminum/copper(II) chloride couple has also been developed for the reductive cleavage of nonconjugated isoxazolines to β-hydroxy ketones. youtube.com

Oxidation Pathways: Specific oxidation studies on this compound are not extensively documented, but the reactivity can be predicted based on its functional groups.

Oxidation of the Exocyclic Double Bond: The exocyclic C=C bond is susceptible to oxidative cleavage. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup would be expected to cleave the double bond, yielding benzaldehyde (B42025) and 3-phenyl-4,5-isoxazoledione. youtube.com Milder conditions, such as cold, dilute KMnO₄ or osmium tetroxide (OsO₄), could potentially lead to the corresponding diol.

Oxidation of Phenyl Rings: The phenyl rings can be oxidized under harsh conditions. For example, treatment with hot, alkaline KMnO₄ can oxidize the benzylidene phenyl ring to benzoic acid, provided there is a benzylic hydrogen in a precursor stage. libretexts.orgyoutube.comresearchgate.net The phenyl ring at the C3 position is generally stable to oxidation.

Derivatization Strategies and Analogue Development of 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One

Functionalization at the Phenyl and Benzylidene Moieties

The presence of two aromatic rings, the 3-phenyl group and the 4-benzylidene group, provides readily accessible points for structural modification. These modifications are typically introduced by utilizing appropriately substituted starting materials in the synthesis of the isoxazolone core.

A common synthetic route involves the condensation of a substituted aromatic aldehyde with a 3-phenylisoxazol-5(4H)-one precursor, which is itself formed from ethyl benzoylacetate and hydroxylamine (B1172632). nih.govclockss.org By varying the substituents on the aromatic aldehyde, a diverse range of analogues functionalized at the benzylidene moiety can be achieved. Research has demonstrated the successful incorporation of various electron-donating and electron-withdrawing groups. For instance, derivatives have been synthesized using substituted benzaldehydes that introduce methoxy (B1213986) (CH₃O), dimethylamino ((CH₃)₂N), and methyl (CH₃) groups onto the benzylidene ring. nih.govjocpr.com

The general synthesis for these derivatives often follows the Erlenmeyer azlactone reaction, which involves the condensation of an aromatic aldehyde with a benzoyl derivative of glycine (B1666218) in the presence of acetic anhydride (B1165640) and sodium acetate. jocpr.com Another powerful method is the one-pot, three-component reaction of an aryl aldehyde, hydroxylamine hydrochloride, and a β-ketoester (like ethyl benzoylacetate), which can be performed in green solvents such as water. nih.govclockss.orgmdpi.com

Detailed research findings have shown the synthesis of specific analogues through these methods. For example, the reaction of 3-amino-2-substituted-4(3H)-quinazolinone with various substituted 4-benzylidene-2-phenyl-oxazol-5(4H)-ones has produced derivatives with methyl and methoxy groups on the benzylidene ring. jocpr.com

Table 1: Examples of Functionalization at the Benzylidene Moiety

| Substituent on Benzylidene Ring | Resulting Compound Name | Synthesis Method | Reference(s) |

| 2-Methoxy | (Z)-4-(2-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-one | Three-component reaction in water | nih.gov |

| 4-Methyl | 3-[4-(4-Methyl)-benzylidene-5-oxo-2-phenyl-4,5-dihydro-imidazol-1-yl]-2-methyl-3H-quinazolin-4-one | Condensation with substituted azlactone | jocpr.com |

| 4-Methoxy | 3-[4-(4-Methoxy)-benzylidene-5-oxo-2-phenyl-4,5-dihydro-imidazol-1-yl]-2-methyl-3H-quinazolin-4-one | Condensation with substituted azlactone | jocpr.com |

| 4-(Dimethylamino) | (Z)-4-(4-[Dimethylamino)benzylidene]-3-phenylisoxazol-5(4H)-one | Not specified | nih.gov |

| 4-(Methylthio) | 3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one** | Three-component reaction in water | mdpi.com |

Note: In these examples, the isoxazolone is part of a larger, more complex molecule formed through subsequent reactions. *Note: This example features a methyl group at the C3 position instead of a phenyl group.

Similarly, functionalization of the 3-phenyl ring can be achieved by starting the synthesis with a substituted ethyl benzoylacetate or a substituted benzoyl glycine derivative. For example, using 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid as a precursor allows for the introduction of a complex sulfonylphenyl moiety at the C2 position of the resulting oxazolone (B7731731), which corresponds to the C3 position of the isoxazolone. nih.gov

Modifications of the Isoxazolone Heterocycle

Alterations to the core isoxazolone ring structure represent a more fundamental approach to analogue development. These modifications can involve changing the substituents directly attached to the heterocycle at positions other than 4, or using the isoxazolone ring as a synthon for conversion into different heterocyclic systems.

A primary strategy for modifying the heterocycle is to vary the β-dicarbonyl compound used in the initial synthesis. While ethyl benzoylacetate yields the 3-phenyl substituent, employing other β-ketoesters like ethyl acetoacetate (B1235776) results in a 3-methylisoxazol-5(4H)-one core. nih.govresearchgate.net This seemingly small change from a phenyl to a methyl group at the C3 position significantly alters the compound's steric and electronic profile. Further variations can be achieved using starting materials like ethyl 4-chloroacetoacetate or ethyl 3-oxohexanoate, leading to 3-(chloromethyl) or 3-propyl substituents, respectively. mdpi.com

The isoxazolone ring itself is a valuable intermediate for synthesizing more complex heterocyclic structures. researchgate.net The reactive nature of the ring allows it to undergo various chemical transformations. For example, α,β-unsaturated isoxazol-5(4H)-ones can react with nucleophiles, leading to ring-opening or the formation of new fused or spirocyclic systems. researchgate.net One documented modification is the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine, which yields 1,2,4-triazin-6(5H)-ones, effectively replacing the oxygen atom and expanding the ring system. nih.gov

Table 2: Examples of Isoxazolone Heterocycle Modifications

| Modification Strategy | Starting Materials | Resulting Core Structure | Reference(s) |

| Change C3 Substituent | Ethyl acetoacetate, Benzaldehyde (B42025) oxime | 3-Methylisoxazol-5(4H)-one | nih.gov |

| Change C3 Substituent | Ethyl 4-chloroacetoacetate, Aryl aldehyde | 3-(Chloromethyl)isoxazol-5(4H)-one | mdpi.com |

| Change C3 Substituent | Ethyl 3-oxohexanoate, Aryl aldehyde | 3-Propylisoxazol-5(4H)-one | mdpi.com |

| Ring Transformation | 4-Arylidene-2-phenyloxazol-5(4H)-one, Phenylhydrazine | 1,2,4-Triazin-6(5H)-one | nih.gov |

| Spirocycle Formation | 4-Benzylidene-3-phenylisoxazol-5(4H)-one, 1,3-Dimethylbarbituric acid | Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] | researchgate.net |

Combinatorial Chemistry Approaches for 4-Benzylidene-3-phenyl-4H-isoxazol-5-one Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds, which is highly advantageous for drug discovery and materials science. mdpi.comnih.gov The synthesis of this compound and its analogues is well-suited to combinatorial approaches, particularly through multi-component reactions or solid-phase synthesis.

A solid-phase synthesis strategy for an isoxazole (B147169) library has been designed and validated. mdpi.com This approach involves anchoring a starting material to a solid support, followed by a sequence of reactions to build the final molecule. A typical sequence for an isoxazole library could be:

Loading of a resin support with an acetyl-bearing moiety.

A Claisen condensation with a variety of carboxylic esters (R²-COOR') to introduce diversity.

Cyclization with hydroxylamine to form the 3-substituted isoxazol-5-one ring on the solid support.

Condensation with a library of aldehydes (R³-CHO) to form the benzylidene linkage at C4.

Cleavage from the resin to release the final products.

This "split-and-mix" approach allows for the systematic combination of different building blocks (e.g., a set of carboxylic esters and a set of aldehydes), potentially generating thousands of unique compounds in a single synthetic effort. mdpi.com

Liquid-phase parallel synthesis is another viable strategy, where reactions are run in parallel arrays of reaction vessels. nih.gov For isoxazolones, a library could be constructed from three sets of building blocks:

Building Block A: A library of β-ketoesters (to vary the C3 substituent).

Building Block B: A library of aryl and heteroaryl aldehydes (to vary the C4-benzylidene substituent).

Building Block C: Hydroxylamine hydrochloride.

By systematically reacting each member of Building Block A with each member of Building Block B in the presence of hydroxylamine, a large and diverse library of 3,4-disubstituted isoxazol-5(4H)-ones can be efficiently synthesized. clockss.orgmdpi.com Automated preparative HPLC can then be used for purification, enabling the generation of high-purity compounds on a multi-milligram scale suitable for screening. nih.gov

Structure Activity Relationship Sar Studies of 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One Derivatives

Design Principles for SAR Investigations

The foundational principle guiding the structure-activity relationship (SAR) studies of 4-benzylidene-3-phenyl-4H-isoxazol-5-one derivatives is the systematic modification of the core molecule to probe its interactions with biological targets. Researchers in this field operate on the hypothesis that the biological activity of these compounds is intrinsically linked to their three-dimensional structure, electronic properties, and lipophilicity. The design of new derivatives is therefore a strategic process aimed at understanding and optimizing these parameters.

Key areas of the molecule targeted for modification include:

The Benzylidene Ring (R1): The electronic nature and position of substituents on this ring are critical. Electron-donating groups (e.g., -OCH3, -N(CH3)2) and electron-withdrawing groups (e.g., -NO2, -Cl, -F) are systematically introduced at the ortho, meta, and para positions. This allows for the evaluation of how changes in electron density and steric bulk at this part of the molecule affect biological activity.

The Isoxazol-5-one Core: While less commonly modified, alterations to the core heterocyclic system can also be explored to understand its role in the molecule's mechanism of action.

The overarching goal of these design principles is to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is then used to guide the rational design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the empirical observations from SAR studies. For isoxazolone derivatives, QSAR models are developed to create a mathematical correlation between the chemical structure of the compounds and their observed biological activity. These models are invaluable for predicting the activity of novel, unsynthesized derivatives, thereby saving significant time and resources in the drug discovery process.

The development of a robust QSAR model for this compound derivatives typically involves the following steps:

Data Set Compilation: A series of derivatives with a wide range of structural modifications and corresponding, accurately measured biological activity data (e.g., IC50 or MIC values) is assembled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic characteristics (e.g., logP).

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For isoxazolone derivatives, QSAR studies have often highlighted the importance of specific descriptors in predicting their biological activity. For instance, the electronic properties of the substituents on the benzylidene ring are frequently found to be a key determinant of potency.

Impact of Substituent Effects on Functional Properties

The functional properties of this compound derivatives, such as their anticancer, antimicrobial, or anti-inflammatory activities, are profoundly influenced by the nature and position of substituents on the aromatic rings.

Anticancer Activity: Research into the anticancer properties of these derivatives has revealed several key SAR trends. The presence of electron-withdrawing groups on the benzylidene ring often correlates with enhanced cytotoxic activity against various cancer cell lines.

| Substituent (R1) | Position | IC50 (µM) vs. Cancer Cell Line X |

|---|---|---|

| -H | - | 15.2 |

| 4-Cl | para | 8.5 |

| 4-NO2 | para | 5.1 |

| 4-OCH3 | para | 12.8 |

| 2-F | ortho | 9.3 |

| Substituent (R1) | Position | Minimum Inhibitory Concentration (MIC) (µg/mL) vs. Bacterium Y |

|---|---|---|

| -H | - | 64 |

| 4-Br | para | 32 |

| 3,4-diCl | meta, para | 16 |

| 4-CH3 | para | 64 |

| 4-OH | para | 128 |

Spectroscopic Characterization Methodologies in the Academic Study of 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Benzylidene-3-phenyl-4H-isoxazol-5-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the vinylic proton of the benzylidene group (=CH) typically appears as a distinct singlet, providing clear evidence of the Knoevenagel condensation product. The aromatic protons of the two phenyl rings resonate in a complex multiplet pattern in the downfield region of the spectrum. The integration of these signals corresponds to the number of protons on each ring, while their splitting patterns and coupling constants offer information about their substitution and spatial relationships.

Table 1: Representative NMR Data for a 4-Arylidene-3-phenylisoxazol-5-one Derivative Data for 4-(4-Bromobenzylidene)-3-phenylisoxazol-5-one in CDCl₃ core.ac.uk

| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet | 7.46 | ArCH= |

| ¹H | Multiplet | 7.53-7.61 | Ph-H (at C3) |

| ¹H | Doublet | 7.64 | Ar-H (ortho to Br) |

| ¹H | Doublet | 8.19 | Ar-H (meta to Br) |

| ¹³C | - | 168.00 | C=O |

| ¹³C | - | 163.92 | C=N |

| ¹³C | - | 151.09 | ArCH= |

| ¹³C | - | 119.39 - 135.19 | Aromatic & Vinylic Cs |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups and bonding arrangements within the molecule by probing their characteristic vibrational modes.

IR spectroscopy is particularly effective for identifying polar bonds. The spectrum of this compound and its derivatives shows several key absorption bands. core.ac.uk A strong, sharp band corresponding to the carbonyl (C=O) stretching vibration is one of the most prominent features. Other significant peaks include the stretching vibrations for the endocyclic C=N bond, the exocyclic C=C bond of the benzylidene group, and the aromatic C=C bonds of the phenyl rings.

Table 2: Characteristic IR Absorption Bands for a 4-Arylidene-3-phenylisoxazol-5-one Derivative Data for 4-(4-Bromobenzylidene)-3-phenylisoxazol-5-one core.ac.uk

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | Stretching | Aromatic C-H |

| 1745 | Stretching | C=O (carbonyl) |

| 1613 | Stretching | C=N (isoxazole ring) |

| 1545 | Stretching | C=C (aromatic/vinylic) |

Raman spectroscopy, while less commonly reported in survey literature for this specific compound, offers complementary information. As it detects changes in polarizability, it is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the symmetric breathing modes of the phenyl rings and the stretching of the C=C double bond would be expected to produce strong signals in a Raman spectrum, aiding in a more complete vibrational analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The structure of this compound features an extensive conjugated π-electron system, which includes the benzylidene group, the isoxazolone ring, and the phenyl substituent. This conjugation is responsible for its ability to absorb light in the UV-Vis range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₁₆H₁₁NO₂, corresponding to a molecular weight of approximately 249.26 g/mol .

In an electron impact (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z corresponding to its exact mass. The fragmentation pattern provides a molecular fingerprint and helps confirm the structure. Plausible fragmentation pathways for isoxazolone derivatives often involve the initial loss of stable neutral molecules. Key expected fragments could arise from:

Loss of CO: Cleavage of the carbonyl group from the isoxazolone ring.

Ring Cleavage: Fragmentation of the heterocyclic isoxazole (B147169) ring.

Loss of Benzoyl Radical: Cleavage leading to the loss of the C₆H₅CO• radical.

Fragmentation of the Benzylidene Moiety: Cleavage at the vinylic bond.

Analysis of these fragment ions allows for the systematic reconstruction of the molecular structure, confirming the connectivity of the phenyl, benzylidene, and isoxazolone components.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, confirming its connectivity, stereochemistry, and intermolecular interactions.

Crystallographic studies of this compound and its isomers have been reported and are available in resources like the Cambridge Structural Database (CSD). nih.gov These studies confirm several key structural features:

Stereochemistry: The molecule predominantly adopts the (Z)-configuration about the exocyclic C=C double bond.

Planarity: The isoxazole ring and the benzylidene phenyl ring are typically found to be nearly coplanar. This planarity is often stabilized by intramolecular interactions.

Conformation: The phenyl ring at the C3 position of the isoxazolone is significantly twisted out of the plane of the heterocyclic ring. nih.gov

Crystal Packing: The arrangement of molecules in the crystal lattice is stabilized by a network of weak intermolecular forces, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Table 3: Representative Crystallographic Information for Isoxazolone Derivatives This table presents typical parameters found in crystallographic reports for related structures. researchgate.net

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/n, P-1 |

| Configuration | Z |

| Key Dihedral Angle | Isoxazole ring / 3-Phenyl ring (e.g., ~46°) |

| Intermolecular Interactions | C-H···O, π-π stacking |

Computational and Theoretical Investigations of 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-Benzylidene-3-phenyl-4H-isoxazol-5-one, DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, which are expected to be in close agreement with experimental values obtained from X-ray crystallography of analogous compounds.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, the electron density distribution can be mapped to create an electrostatic potential map, which visually represents the electron-rich and electron-deficient regions of the molecule, thereby predicting its interaction with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing the flexibility of the molecule and the accessible rotational states, particularly around the single bonds connecting the phenyl and benzylidene groups to the isoxazolone core.

The molecule typically adopts a Z configuration about the exocyclic C=C double bond, a feature confirmed in crystal structures of related compounds. nih.goviucr.org This planarity is often supported by intramolecular interactions, such as C—H···O hydrogen bonds. researchgate.netosti.gov

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO) obtained through DFT calculations, several quantum chemical parameters can be derived to describe the reactivity of this compound. These reactivity descriptors are based on conceptual DFT and provide a quantitative measure of the molecule's chemical behavior.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

These parameters are crucial for predicting how the molecule will behave in a chemical reaction, its stability, and its potential as an electrophile or nucleophile.

In Silico Prediction of Interaction Profiles with Biological Targets (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not extensively detailed in the available literature, the methodology is well-established for related isoxazole (B147169) derivatives. nih.gov The process involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a low-energy 3D conformation of the this compound molecule.

Docking Simulation: Using a docking algorithm to fit the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and the protein's amino acid residues.

For example, studies on other isoxazole-containing compounds have successfully used molecular docking to identify potential binding interactions with targets like cyclooxygenase (COX) enzymes. nih.gov Such in silico investigations are a critical first step in evaluating the potential of a compound as a therapeutic agent before undertaking more resource-intensive experimental assays.

Biological Activity Research of 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One in Vitro Studies

Anti-inflammatory Activities: In Vitro Cellular and Molecular Mechanisms

The isoxazolone scaffold is recognized for its potential to modulate inflammatory pathways. Research on related isoxazolone compounds has indicated that they can act as inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key cytokine in the inflammatory response nih.gov. While direct studies on 4-Benzylidene-3-phenyl-4H-isoxazol-5-one are limited, the broader class of oxazolone (B7731731) derivatives, which share structural similarities, have been investigated for their anti-inflammatory effects. For instance, some 4-arylidene-2-phenyloxazol-5(4H)-ones have been evaluated for their ability to stabilize human red blood cell (HRBC) membranes, an indicator of anti-inflammatory activity, and have shown concentration-dependent inhibitory effects nih.gov. Furthermore, docking studies on these related compounds have suggested potential interactions with cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory drug discovery nih.gov. However, specific in vitro data on the modulation of key inflammatory mediators such as TNF-α, interleukin-6 (IL-6), or direct inhibitory activity against COX-1 and COX-2 enzymes by this compound remains to be fully elucidated.

Anti-proliferative and Cytotoxic Effects: In Vitro Cancer Cell Line Studies

The potential of isoxazolone derivatives as anti-cancer agents has been explored in several in vitro studies. Research on compounds structurally related to this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, a series of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives, where the phenyl group at the 3-position is replaced by a methyl group, exhibited moderate cytotoxic activity against the MCF-7 human breast cancer cell line researchgate.net. The cytotoxic potential of these compounds was found to be influenced by the nature of the substituent on the benzylidene ring researchgate.net.

While these findings suggest that the 4-benzylidene-isoxazol-5-one core is a promising scaffold for the development of anti-proliferative agents, comprehensive screening of this compound across a diverse panel of cancer cell lines is necessary to determine its specific cytotoxic profile and potency.

Apoptosis Induction Pathways

The induction of apoptosis is a key mechanism for many anti-cancer drugs. Studies on other heterocyclic compounds with different core structures have shown the ability to trigger apoptotic pathways. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to activate pro-apoptotic proteins such as Bax and caspase-3, and to upregulate the tumor suppressor protein p53 nih.gov. While these findings are promising for related heterocyclic systems, specific investigations into the pro-apoptotic activity of this compound are required to understand if it can induce programmed cell death in cancer cells and to identify the specific molecular pathways involved.

Cell Cycle Modulation

In addition to apoptosis, the modulation of the cell cycle is another important strategy in cancer therapy. Certain benzoxazole (B165842) and thiazole-based derivatives have been shown to induce an increase in the apoptotic cell population in HCT-116 colon cancer cells, suggesting an impact on cell cycle progression nih.gov. However, there is currently a lack of specific data on the effects of this compound on cell cycle distribution in cancer cells. Future studies are needed to determine if this compound can cause cell cycle arrest at specific phases, such as G1/S or G2/M, which would be indicative of its anti-proliferative mechanism.

Enzyme Inhibition Studies: Molecular Interactions and Selectivity (in vitro)

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. In the context of isoxazolone-related structures, studies have primarily focused on other classes of enzymes. For example, a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, which are oxazolone isomers of the target compound, were evaluated for their ability to inhibit human acetylcholinesterase (hAChE), an enzyme relevant to Alzheimer's disease nih.govnih.govresearchgate.net. These compounds displayed a range of inhibitory potencies, with IC50 values from 9 to 246 μM nih.govnih.gov. The study highlighted that the nature of the substituent on the benzylidene ring plays a crucial role in the inhibitory activity nih.gov.

Table 1: In vitro inhibitory activity of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives against human acetylcholinesterase (hAChE). Data extracted from a study on related oxazolone compounds. nih.govnih.gov

While these results for related oxazolones are informative, direct in vitro screening of this compound against a panel of relevant enzymes is needed to establish its specific inhibitory profile and selectivity.

Antimicrobial Activity Investigations: In Vitro Bacterial and Fungal Assays

Isoxazole (B147169) and its derivatives are recognized as an important class of heterocyclic compounds with potential applications as antimicrobial and antifungal agents researchgate.net. While the general class of isoxazoles has shown promise, specific data for this compound is not extensively documented. A patent has described certain 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives and related compounds as having utility as crop protection fungicides google.com. This suggests that the broader phenyl-isoxazole scaffold may possess antifungal properties. However, detailed in vitro studies to determine the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi are necessary to ascertain its specific antimicrobial spectrum and potency.

Potential Applications in Medicinal Chemistry: Preclinical and Conceptual Perspectives of 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One

Rational Design of Novel Therapeutic Candidates Based on the Isoxazolone Scaffold

The rational design of therapeutic agents based on the 4-benzylidene-3-phenyl-4H-isoxazol-5-one scaffold leverages structure-activity relationship (SAR) studies to create derivatives with enhanced potency and selectivity. The isoxazole (B147169) scaffold's stability allows for extensive chemical modifications, making it an attractive starting point for drug discovery. nih.govnih.gov

Key strategies in the rational design of isoxazolone-based compounds include:

Modification of the Benzylidene Ring: Altering the substituents on the benzylidene ring at the 4-position can significantly impact biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

Substitution on the Phenyl Ring: Modifications to the 3-phenyl ring can also influence the compound's pharmacological profile.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic properties.

A study on the synthesis of (E)-4-benzylidene-3-methylisoxazol-5-one derivatives and their cytotoxic screening against the MCF7 breast cancer cell line demonstrated that various substitutions on the benzaldehyde (B42025) precursor led to compounds with moderate activity. researchgate.net This highlights the potential of the isoxazolone core in developing new anticancer agents. Further research into the synthesis of isoxazole-amide analogues has identified compounds with promising anticancer and antioxidant activities. nih.gov

Lead Optimization Strategies for Enhancing Biological Efficacy (In Vitro Models)

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a clinical candidate. For derivatives of this compound, various in vitro models are employed to guide this process.

An example of lead optimization is the development of isoxazole-containing inhibitors of the influenza A virus M2-S31N proton channel. nih.gov Starting from a lead isoxazole compound, researchers utilized an expeditious synthetic strategy to explore the structure-activity relationships, leading to the identification of potent antivirals with submicromolar efficacy against various influenza A virus strains. nih.gov

Similarly, the design and synthesis of isoxazoline (B3343090) derivatives as Factor Xa inhibitors demonstrated a successful lead optimization effort. acs.org By modifying the side chain at the quaternary position of the isoxazoline ring, a compound with subnanomolar potency was developed. acs.org

In the context of anticancer research, a series of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives, which are structurally related to isoxazolones, were designed and evaluated as tyrosinase inhibitors. nih.gov This study revealed that specific derivatives exhibited significantly stronger inhibitory activities than the reference compound, kojic acid, with kinetic analysis indicating competitive or mixed-type inhibition. nih.gov These findings underscore the importance of in vitro assays in optimizing the biological efficacy of heterocyclic compounds.

Table 1: In Vitro Biological Activities of Isoxazolone Derivatives

| Compound Class | Target/Activity | In Vitro Model | Key Findings |

| Isoxazole-containing compounds | Influenza A Virus M2-S31N Inhibition | Antiviral assays against human clinical isolates of influenza A viruses | Led to potent antivirals with submicromolar efficacy. nih.gov |

| Isoxazoline derivatives | Factor Xa Inhibition | Enzyme inhibition assays | Optimization resulted in a compound with subnanomolar potency (Ki 0.52 nM). acs.org |

| (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives | Tyrosinase Inhibition | Mushroom and human tyrosinase activity assays, B16F10 cells | Derivatives showed significantly stronger inhibitory activity than kojic acid. nih.gov |

Prodrug Design Concepts for this compound Derivatives

Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, low permeability, or rapid metabolism. mdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active drug. mdpi.comacs.org

For this compound and its derivatives, prodrug strategies could be conceptually applied to:

Enhance Aqueous Solubility: Introduction of a polar promoiety, such as a phosphate (B84403) or an amino acid, could improve the water solubility of a lipophilic isoxazolone derivative, making it more suitable for certain formulations.

Improve Permeability: For compounds with poor membrane permeability, a lipophilic promoiety could be attached to create a prodrug that can more easily cross biological membranes. mdpi.com

Achieve Targeted Delivery: A promoiety could be designed to be cleaved by an enzyme that is overexpressed in a specific tissue or cell type, leading to targeted release of the active drug.

A well-known example of a prodrug based on an isoxazole derivative is leflunomide. mdpi.com Leflunomide is a synthetic isoxazole derivative that is rapidly metabolized to its active metabolite, teriflunomide, which is responsible for its therapeutic effects in the treatment of rheumatoid arthritis. mdpi.com This demonstrates the successful application of the prodrug concept to the isoxazole scaffold.

Polypharmacology and Multi-Target Directed Ligands

Polypharmacology refers to the ability of a single drug to interact with multiple targets, which can lead to a more desirable therapeutic outcome, especially in complex diseases. nih.gov Designing multi-target directed ligands (MTDLs) is an emerging strategy in drug discovery. The isoxazole scaffold, with its diverse biological activities, is a promising framework for developing such agents. nih.gov

Derivatives of this compound could be rationally designed to interact with multiple targets implicated in a particular disease. For example, in cancer therapy, a single compound could be designed to inhibit both a specific enzyme and a signaling pathway involved in tumor growth and proliferation.

Research on pyrazolone (B3327878) and isoxazol-5-one cambinol (B1668241) analogues as sirtuin inhibitors has led to the identification of isoform-selective inhibitors for SIRT1, SIRT2, and SIRT3. acs.org This work highlights the potential to fine-tune the selectivity of isoxazolone derivatives for specific targets within a protein family.

The development of isoxazole derivatives with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, suggests the inherent polypharmacological potential of this scaffold. nih.gov Further exploration of the multi-target interactions of this compound and its analogues could lead to the discovery of novel therapeutics with improved efficacy.

Exploration of Applications in Material Science Research for 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One

Photophysical Properties and Potential in Optoelectronic Materials

The photophysical characteristics of isoxazolone derivatives, particularly their fluorescence and nonlinear optical (NLO) properties, suggest a promising future in the realm of optoelectronics. The core structure of these compounds, featuring a highly conjugated π-system, is fundamental to these properties.

Research into compounds analogous to 4-Benzylidene-3-phenyl-4H-isoxazol-5-one has revealed significant potential. For instance, derivatives of 4-arylidene-5(4H)-oxazolones are noted for their luminescent properties and have been investigated for applications as molecular switches and in semiconductor devices. The exocyclic double bond at the 4th position of the heterocycle creates a highly conjugated π-system, which is crucial for their promising photophysical behaviors. Some of these derivatives exhibit notable solvatochromism, where the absorption and emission wavelengths shift with the polarity of the solvent, making them suitable as fluorescent probes.

A particularly relevant finding is the observation of large second harmonic generation (SHG) effects in (Z)-4-(4-[dimethylamino)benzylidene]-3-phenylisoxazol-5(4H)-one. SHG is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This property is highly sought after for applications in laser technology and optical data storage. The presence of electron-donating and accepting groups across the conjugated framework enhances these NLO properties. While specific photophysical data for this compound is not extensively documented, the characteristics of its analogs suggest it may also possess interesting optical properties.

Table 1: Photophysical Properties of Related Oxazolone (B7731731) and Isoxazolone Derivatives

| Compound/Derivative Class | Observed Property | Potential Application | Reference |

| 4-Arylidene-5(4H)-oxazolones | Luminescence, Two-Photon Absorption | Semiconductor Devices, Molecular Switches | |

| (Z)-4-(4-[dimethylamino)benzylidene)-3-phenylisoxazol-5(4H)-one | Large Second Harmonic Generation | Nonlinear Optics, Lasers | |

| Oxazolone-based dyes | Non-monotonic Solvatochromism, High Fluorescence Quantum Yield | Fluorescent Probes | |

| 4-Benzylidene-2-phenyl-2-oxazolin-5-one | Geometric Isomerization upon Photochemical Excitation | Photoswitches |

This table presents data for related compounds to infer the potential properties of this compound.

Incorporation into Polymer Systems and Hybrid Materials

The integration of functional molecules into polymer chains is a key strategy for developing advanced materials with tailored properties. While there is no specific research on the polymerization of this compound, the chemistry of related oxazolones indicates a potential for such applications.

The functional groups on the this compound molecule, namely the phenyl and benzylidene rings, could serve as sites for modification to introduce polymerizable groups. For instance, the addition of vinyl, acrylate, or styrenic moieties to these aromatic rings would render the compound a functional monomer. This monomer could then be copolymerized with other standard monomers to incorporate the isoxazolone unit as a pendant group along the polymer backbone.

This approach could imbue the resulting polymer with the photophysical or electronic properties of the isoxazolone core. For example, a polymer functionalized with these moieties might exhibit fluorescence or NLO characteristics, making it suitable for applications in optical sensors, emissive displays, or as a component in organic electronic devices. Studies have shown that other oxazolone derivatives can be copolymerized, although homopolymerization may not always be successful. This suggests that incorporating this compound into copolymers is a feasible strategy for creating novel hybrid materials.

Supramolecular Assembly and Self-Assembling Systems

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool in materials science for creating complex, functional architectures. The crystal structures of compounds closely related to this compound provide valuable insights into its potential for self-assembly.

Crystal structure analysis of (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one reveals that weak C-H···O hydrogen bonds and π-π stacking interactions are key in directing the molecular packing. In this specific analog, the phenyl and isoxazole (B147169) rings are nearly coplanar, which facilitates the formation of layered structures. These non-covalent interactions, particularly the hydrogen bonds between the C-H groups of the phenyl ring and the carbonyl oxygen of the isoxazole ring, link the molecules into sheets.

Furthermore, research on larger, more complex systems containing phenylisoxazole units has demonstrated their capacity to drive the formation of highly ordered assemblies. For example, ureido-pyrimidinone-appended tris(phenylisoxazolyl)benzenes have been shown to self-assemble into helically twisted stacking constructs. This assembly is driven by a combination of π-π stacking and dipole-dipole interactions of the isoxazole units. This indicates that the isoxazole moiety can be a powerful directing group in supramolecular chemistry. Given the structural similarities, it is plausible that this compound could also form well-defined supramolecular structures, potentially leading to materials with interesting anisotropic properties.

Table 2: Crystallographic Data of a Closely Related Isoxazolone Derivative

| Parameter | (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one |

| Formula | C₁₁H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.144 |

| b (Å) | 6.734 |

| c (Å) | 12.333 |

| **β (°) ** | 114.589 |

| Key Interactions | C-H···O hydrogen bonds, π-π stacking |

| Reference |

This data for a related compound illustrates the types of crystal packing and intermolecular forces that could be expected for this compound.

Future Research Directions and Emerging Paradigms for 4 Benzylidene 3 Phenyl 4h Isoxazol 5 One

Unexplored Reactivity Patterns and Synthetic Challenges

While established methods for the synthesis of 4-benzylidene-3-phenyl-4H-isoxazol-5-one exist, there remains a significant opportunity to explore novel reactivity patterns and address existing synthetic challenges. The development of more efficient and environmentally friendly synthetic protocols is a key objective. oiccpress.comresearchgate.net This includes the advancement of one-pot multicomponent reactions, which offer advantages in terms of procedural simplicity, cost-effectiveness, and atom economy. oiccpress.comresearchgate.net

Furthermore, a deeper understanding of the reactivity of the isoxazolone core is needed. Investigating its behavior in various reaction types, such as cycloadditions and multicomponent reactions, could unlock new synthetic pathways to novel derivatives with unique functionalities. researchgate.net The exploration of green synthetic methods, utilizing eco-friendly solvents and catalysts, is also a critical area of focus. researchgate.net

Table 1: Synthetic Methodologies for Isoxazolone Derivatives

| Synthetic Approach | Description | Key Advantages |

| Erlenmeyer Azlactone Synthesis | Condensation of an aromatic aldehyde with a benzoyl derivative of glycine (B1666218) in the presence of acetic anhydride (B1165640) and a weak base. jocpr.com | A classic and well-established method. |

| One-Pot Multicomponent Reactions | Combining multiple reactants in a single step to form the final product. researchgate.net | Increased efficiency, reduced waste, and simplified procedures. researchgate.net |

| Green Synthesis | Utilization of environmentally benign solvents and catalysts, such as gluconic acid aqueous solution. researchgate.net | Reduced environmental impact and potential for catalyst recycling. researchgate.net |

Advanced Biological Target Identification Methodologies

A significant frontier in the study of this compound and its analogs lies in the precise identification of their biological targets. While various biological activities have been reported for isoxazolone derivatives, a comprehensive understanding of their mechanisms of action is often lacking. tandfonline.com

Advanced methodologies such as network pharmacology and molecular docking are poised to play a crucial role in this endeavor. nih.gov These computational techniques can help predict potential protein targets and elucidate the molecular interactions that underpin the observed biological effects. For instance, by analyzing the binding of isoxazolone derivatives to the active sites of various enzymes, researchers can identify key structural features responsible for their activity. researchgate.netresearchgate.net Furthermore, techniques like Immobilized Artificial Membrane (IAM) chromatography can provide valuable insights into the phospholipid affinity and potential membrane interactions of these compounds, which is crucial for understanding their pharmacokinetic properties. nih.gov

Novel Computational Methodologies for Predictive Modeling

The use of computational tools is becoming increasingly integral to the design and development of new therapeutic agents. For this compound, novel computational methodologies offer the potential to accelerate the discovery of new derivatives with enhanced biological activities. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be employed to establish correlations between the structural features of isoxazolone derivatives and their biological effects. tandfonline.comtandfonline.com This allows for the in silico design of new compounds with predicted improvements in activity. Molecular dynamics simulations can further provide a dynamic picture of how these molecules interact with their biological targets over time, offering a more nuanced understanding of their binding stability and mechanism of action. researchgate.net Density Functional Theory (DFT) calculations can be used to investigate the electronic properties and reactivity of these molecules, guiding the synthesis of new and improved analogs. researchgate.net

Integration of this compound in Interdisciplinary Research

The unique properties of the this compound scaffold make it a valuable tool for interdisciplinary research. Its potential applications extend beyond medicinal chemistry into fields such as materials science and agricultural chemistry.

For instance, some oxazolone (B7731731) derivatives have been investigated for their use as insecticides, herbicides, and fungicides. researchgate.net The photophysical properties of certain derivatives also suggest potential applications in the development of optical storage devices and as filter dyes. researchgate.netresearchgate.net The synthesis of hybrid molecules that combine the isoxazolone core with other pharmacologically active moieties, such as quinazolinones, represents a promising strategy for developing new therapeutic agents with multi-target activities. jocpr.com

Addressing Knowledge Gaps in the Isoxazolone Chemical Space

Despite the growing body of research, significant knowledge gaps remain in the broader chemical space of isoxazolones. arxiv.org A systematic exploration of this chemical space is needed to uncover novel structures with unique properties. This involves not only the synthesis of new derivatives but also a thorough characterization of their physicochemical and biological properties.

Future research should focus on diversifying the substituents on both the benzylidene and phenyl rings of the this compound core. This will allow for a more comprehensive understanding of the structure-activity relationships and could lead to the discovery of compounds with novel biological activities. nih.gov Furthermore, the development of artificial intelligence and deep learning tools can aid in the exploration of this vast chemical space, helping to identify promising regions for new compound generation. arxiv.org

Q & A

Q. Optimization strategies :

- Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves yield by ~20% compared to conventional heating .

- Temperature control : Maintaining 60–80°C prevents side reactions like over-oxidation or dimerization .

Advanced: How can tautomerism in this compound derivatives complicate structural characterization, and what analytical methods resolve this?

Answer:

Tautomerism between the 4H-isoxazol-5-one and 2H-isoxazol-5-ol forms arises due to keto-enol equilibria, leading to ambiguous NMR and crystallographic data. Mitigation strategies include:

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves tautomeric states by precisely locating hydrogen atoms and electron density maps .

- Dynamic NMR : Low-temperature (<i>−40°C</i>) <sup>1</sup>H NMR in deuterated DMSO or CDCl3 slows tautomeric interconversion, revealing distinct peaks for each form .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict the dominant tautomer and guide experimental design .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Key signals include:

- IR spectroscopy : Strong absorption at 1720–1740 cm<sup>−1</sup> (C=O stretch) and 1620–1640 cm<sup>−1</sup> (C=N) confirm the core structure .

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]<sup>+</sup> for C16H12NO2: 250.0863) validates molecular integrity .

Advanced: How do substituents on the benzylidene ring influence the biological activity of this compound?

Answer:

Electron-withdrawing groups (e.g., Cl, NO2) at the para position enhance enzyme inhibition (e.g., COX-2, α-glucosidase) by increasing electrophilicity at the isoxazolone carbonyl. Conversely, electron-donating groups (e.g., OCH3, NH2) improve antimicrobial activity via hydrophobic interactions with bacterial membranes .

Q. Case study :

- 4-(Dimethylamino)benzylidene derivative (CAS 1142199-10-7) shows 3× higher anticancer activity (IC50 = 12 µM) than the parent compound due to improved cellular uptake .

Basic: What are the stability challenges of this compound under ambient conditions?

Answer:

- Light sensitivity : The benzylidene moiety undergoes [2+2] photodimerization, forming cyclobutane derivatives. Store in amber vials at −20°C .

- Hydrolysis : The isoxazolone ring is susceptible to aqueous base/acid, degrading to phenylacetic acid derivatives. Use anhydrous solvents during synthesis .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- Frontier Molecular Orbital (FMO) analysis : HOMO localization on the isoxazolone ring predicts nucleophilic attack sites (e.g., Pd-catalyzed cross-coupling) .

- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., SARS-CoV-2 M<sup>pro</sup>), guiding structure-activity relationship (SAR) studies .

Basic: What are the key safety considerations when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.